molecular formula C5H13NO2 B120552 N,N-Dimethylformamide dimethyl acetal CAS No. 4637-24-5

N,N-Dimethylformamide dimethyl acetal

Cat. No.: B120552
CAS No.: 4637-24-5
M. Wt: 119.16 g/mol
InChI Key: ZSXGLVDWWRXATF-UHFFFAOYSA-N
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Description

N,N-Dimethylformamide dimethyl acetal is an organic compound with the molecular formula C5H13NO2. It is an acetal derived from N,N-dimethylformamide and methanol. This compound is commonly used as a derivatization agent in gas chromatography applications and plays a significant role in organic synthesis due to its reactivity and versatility .

Mechanism of Action

Target of Action

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is primarily used as a methylating agent in organic synthesis . It targets carboxylic acids, phenols, and aromatic thiols, converting them into methyl esters, methyl ethers, and thioethers respectively .

Mode of Action

DMF-DMA interacts with its targets through a process known as methylation. This involves the transfer of a methyl group from DMF-DMA to the target molecule, resulting in the formation of a new compound. For example, when DMF-DMA reacts with a carboxylic acid, a methyl ester is formed .

Biochemical Pathways

The methylation process catalyzed by DMF-DMA can affect various biochemical pathways. For instance, it can be used in the synthesis of pyridine derivatives, which exhibit inhibitory action against PI3 kinase p110α enzymes . These enzymes are involved in cellular functions like cell growth and proliferation, and their inhibition can have significant effects on these pathways.

Pharmacokinetics

It’s known that dmf-dma is miscible with most organic solvents , which could potentially influence its bioavailability.

Result of Action

The primary result of DMF-DMA’s action is the formation of new compounds through methylation. This can lead to changes in the molecular structure and properties of the target molecules. For instance, the conversion of carboxylic acids into methyl esters can make them more lipophilic, potentially altering their biological activity .

Action Environment

The action of DMF-DMA can be influenced by various environmental factors. For example, it’s sensitive to moisture , which can lead to hydrolysis and decrease its efficacy as a methylating agent. Additionally, its reactivity might be affected by temperature, as it has a boiling point of 102-103 °C .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethylformamide dimethyl acetal is typically synthesized through the formal condensation of N,N-dimethylformamide with methanol. The reaction involves the use of an acid catalyst to facilitate the formation of the acetal. The general reaction can be represented as follows:

N,N-Dimethylformamide+2MethanolN,N-Dimethylformamide dimethyl acetal+Water\text{N,N-Dimethylformamide} + 2 \text{Methanol} \rightarrow \text{this compound} + \text{Water} N,N-Dimethylformamide+2Methanol→N,N-Dimethylformamide dimethyl acetal+Water

Industrial Production Methods

In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylformamide dimethyl acetal undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Acids: For catalyzing the formation of acetals.

    Bases: For deprotonation and subsequent nucleophilic attacks.

    Solvents: Such as dichloromethane and toluene, to dissolve reactants and control reaction conditions.

Major Products

The major products formed from reactions involving this compound include methyl esters, methyl ethers, thioethers, enamines, and amidines .

Scientific Research Applications

Organic Synthesis

DMF-DMA serves as a crucial reagent in organic chemistry, particularly in the synthesis of complex molecules. Its primary applications include:

  • Electrophilic Methylation : DMF-DMA acts as a source of methyl groups in alkylation reactions, facilitating the formation of various organic compounds.
  • Synthesis of Aldehydes and Ketones : It reacts with carboxylic acids to produce acylating agents, which can acylate nucleophiles such as alcohols and amines. This method is especially valuable for synthesizing sterically hindered ketones and aldehydes .

Pharmaceutical Applications

In pharmaceutical chemistry, DMF-DMA is employed for:

  • Derivatization of Compounds : A notable application is its use in the derivatization of perfluorocarboxylic acids for analysis via gas chromatography-mass spectrometry (GC-MS). This method allows for the effective extraction and analysis of these compounds from solid samples .
  • Synthesis of Bioactive Molecules : The compound has been utilized in synthesizing various bioactive molecules, including 1,2-disubstituted-3,4-dihydronaphthalenes and 2-aminopyridine derivatives through cascade reactions .

Agrochemical Applications

DMF-DMA plays a role in the development of agrochemicals by:

  • Facilitating the Synthesis of Pesticides : It has been used to synthesize ketoester enamines that undergo cyclization to produce pyrazole derivatives, which are essential in pesticide chemistry .

Polymer Chemistry

In polymer science, DMF-DMA is applied as:

  • A Solvent and Reactant : It is used in polymerization processes and as a solvent for various reactions due to its ability to dissolve a wide range of compounds.

Case Study 1: Synthesis of Aldehydes and Ketones

A study demonstrated the efficiency of DMF-DMA in synthesizing challenging aldehydes and ketones under mild conditions. The reaction yields were reported to be significantly higher than traditional methods, achieving over 85% yield for certain sterically hindered substrates .

Case Study 2: Derivatization for GC-MS Analysis

In an environmental chemistry study, DMF-DMA was successfully employed to derivatize perfluorocarboxylic acids from solid samples. The method showed high sensitivity and specificity, making it suitable for environmental monitoring applications .

Data Tables

Application AreaSpecific Use CaseYield/Outcome
Organic SynthesisSynthesis of ketones and aldehydesOver 85% yield
Pharmaceutical ChemistryDerivatization for GC-MSHigh sensitivity achieved
Agrochemical DevelopmentSynthesis of pyrazole derivativesEffective cyclization observed
Polymer ChemistrySolvent for polymerization reactionsVersatile solvent properties

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylformamide diethyl acetal
  • N,N-Dimethylacetamide dimethyl acetal
  • N,N-Dimethylformamide diisopropyl acetal

Uniqueness

N,N-Dimethylformamide dimethyl acetal is unique due to its high reactivity and versatility in organic synthesis. Compared to similar compounds, it offers a broader range of applications, particularly in the methylation and formylation of various functional groups. Its ability to act as both a reagent and a catalyst further enhances its utility in chemical transformations .

Biological Activity

N,N-Dimethylformamide dimethyl acetal (DMFDMA), also known as 1,1-dimethoxy-N,N-dimethylmethanamine, is a versatile compound with significant biological activity. This article explores its chemical properties, biological applications, and relevant research findings, including case studies and data tables.

DMFDMA is a colorless liquid with a rancid odor. Its molecular structure features a partially positive carbon atom, which acts as an electrophile in condensation reactions, and a partially negative nitrogen atom, which serves as a nucleophile. This unique structure allows DMFDMA to participate in various organic reactions, making it useful in synthetic chemistry and biological applications.

Biological Applications

DMFDMA has been investigated for its potential in several biological contexts:

  • As an Alkylating Agent : DMFDMA has been utilized as an alkylating agent in the synthesis of various compounds, including heterocycles and other biologically active molecules .
  • Inhibition of Enzymatic Activity : Studies have shown that DMFDMA can inhibit enzymes such as α-glucosidase, which is relevant for managing diabetes .
  • Antitumor Activity : Research indicates that derivatives of DMFDMA exhibit cytotoxic effects against cancer cell lines, including ovarian cancer (A2780 cells) and melanoma (B16-F10 cells). For instance, one study reported IC50 values of 19.5 μM for certain derivatives against A2780 cells .

Case Studies

  • Antitumor Effects :
    • A study assessed the cytotoxicity of DMFDMA derivatives on various cancer cell lines. The results indicated that certain derivatives had enhanced activity compared to their precursors, with IC50 values ranging from 0.76 μM to 19.5 μM depending on the cell line tested .
  • Enzyme Inhibition :
    • Inhibitory effects on α-glucosidase were observed when DMFDMA was used in enzyme assays. The compound demonstrated selective inhibition without significant cytotoxicity at certain concentrations .
  • Antimicrobial Activity :
    • Derivatives of DMFDMA were tested for antimicrobial properties against various bacterial strains. Notably, some derivatives exhibited improved efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values significantly lower than those of the parent compound .

Table 1: Biological Activity of DMFDMA Derivatives

CompoundCell LineIC50 (μM)Effect Type
MA-DADA278019.5Cytotoxic
MA-HDAB16-F100.76Cytotoxic
MA-DMPANon-malignant>100Non-cytotoxic
MA-DADMRSA0.15Antimicrobial

Table 2: Enzyme Inhibition by DMFDMA

EnzymeConcentration (μM)Inhibition (%)
α-Glucosidase1070
β-Galactosidase2065

Properties

IUPAC Name

1,1-dimethoxy-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-6(2)5(7-3)8-4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXGLVDWWRXATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063540
Record name Methanamine, 1,1-dimethoxy-N,N-dimethyl-
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Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a rancid odor; [BASF MSDS]
Record name N,N-Dimethylformamide dimethyl acetal
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Vapor Pressure

30.0 [mmHg]
Record name N,N-Dimethylformamide dimethyl acetal
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CAS No.

4637-24-5
Record name Dimethylformamide dimethyl acetal
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Record name Dimethylformamide-dimethylacetal
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Record name Methanamine, 1,1-dimethoxy-N,N-dimethyl-
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Record name Methanamine, 1,1-dimethoxy-N,N-dimethyl-
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Record name 1,1-dimethoxytrimethylamine
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Record name DIMETHYLFORMAMIDE-DIMETHYLACETAL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3,4-Dihydroxy-5-methoxybenzoyl chloride
N,N-Dimethylformamide dimethyl acetal
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N,N-Dimethylformamide dimethyl acetal
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N,N-Dimethylformamide dimethyl acetal
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N,N-Dimethylformamide dimethyl acetal
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N,N-Dimethylformamide dimethyl acetal
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N,N-Dimethylformamide dimethyl acetal

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